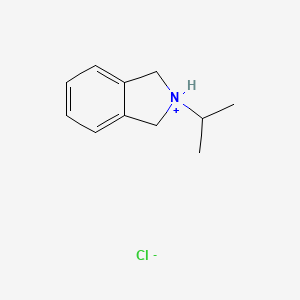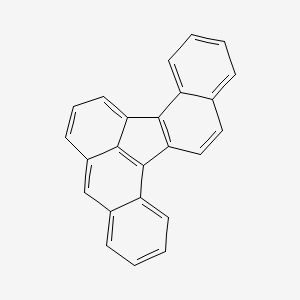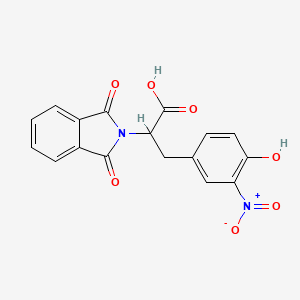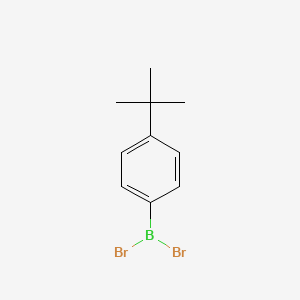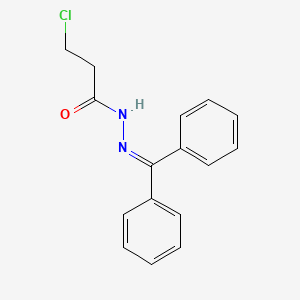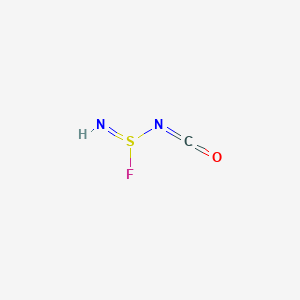![molecular formula C11H15BrClN B14437727 1-[(2-Bromophenyl)methyl]-1-ethylaziridin-1-ium chloride CAS No. 75239-77-9](/img/structure/B14437727.png)
1-[(2-Bromophenyl)methyl]-1-ethylaziridin-1-ium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(2-Bromophenyl)methyl]-1-ethylaziridin-1-ium chloride is an organic compound that features a bromophenyl group attached to an aziridinium ion
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Bromophenyl)methyl]-1-ethylaziridin-1-ium chloride typically involves the reaction of 2-bromobenzyl chloride with ethylamine to form the intermediate 2-bromobenzyl ethylamine. This intermediate is then cyclized to form the aziridinium ion. The reaction conditions often require a polar solvent such as acetonitrile and a base like sodium hydroxide to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
化学反应分析
Types of Reactions
1-[(2-Bromophenyl)methyl]-1-ethylaziridin-1-ium chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be substituted by nucleophiles such as hydroxide or amine groups.
Oxidation: The compound can be oxidized to form corresponding aziridine oxides.
Reduction: Reduction reactions can convert the aziridinium ion to an amine.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide or ammonia, typically under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic substitution: Products include substituted aziridines.
Oxidation: Products include aziridine oxides.
Reduction: Products include primary or secondary amines.
科学研究应用
1-[(2-Bromophenyl)methyl]-1-ethylaziridin-1-ium chloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-[(2-Bromophenyl)methyl]-1-ethylaziridin-1-ium chloride involves its interaction with nucleophiles and electrophiles. The aziridinium ion is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, potentially disrupting normal cellular functions. This reactivity is harnessed in various applications, including drug development and chemical synthesis.
相似化合物的比较
Similar Compounds
- 1-[(2-Chlorophenyl)methyl]-1-ethylaziridin-1-ium chloride
- 1-[(2-Fluorophenyl)methyl]-1-ethylaziridin-1-ium chloride
- 1-[(2-Iodophenyl)methyl]-1-ethylaziridin-1-ium chloride
Uniqueness
1-[(2-Bromophenyl)methyl]-1-ethylaziridin-1-ium chloride is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs
属性
CAS 编号 |
75239-77-9 |
|---|---|
分子式 |
C11H15BrClN |
分子量 |
276.60 g/mol |
IUPAC 名称 |
1-[(2-bromophenyl)methyl]-1-ethylaziridin-1-ium;chloride |
InChI |
InChI=1S/C11H15BrN.ClH/c1-2-13(7-8-13)9-10-5-3-4-6-11(10)12;/h3-6H,2,7-9H2,1H3;1H/q+1;/p-1 |
InChI 键 |
LNWVLTAVNNGCRA-UHFFFAOYSA-M |
规范 SMILES |
CC[N+]1(CC1)CC2=CC=CC=C2Br.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





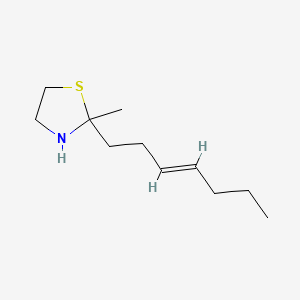
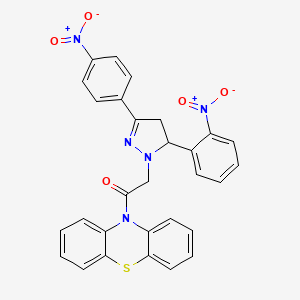
![2-[(3-Hydroxypropyl)sulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14437680.png)
